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Compound of Interest

Compound Name: Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B1192363

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent, bifunctional linker molecule increasingly
utilized in advanced biochemical and pharmaceutical research. Structurally, it comprises a
central Cyanine 5 (Cy5) fluorophore core, flanked by two polyethylene glycol (PEG) chains,
each terminating in a carboxylic acid group. This unique architecture imparts both hydrophilicity
and reactive handles for bioconjugation, making it a valuable tool for a range of applications,
most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACSs) and other complex
bioconjugates.[1][2][3] The integrated Cy5 dye allows for the straightforward tracking and
guantification of the conjugated molecules through fluorescence-based detection methods.[4]

Physicochemical and Spectroscopic Properties

The defining characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table
below. The PEGylated nature of the molecule enhances its solubility in aqueous buffers, a
critical feature for biological applications.[4][5]
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Property Value Reference(s)
CAS Number 2107273-44-7 [1][4]
Molecular Formula C47H67CIN2012 [4]

Molecular Weight 887.5 g/mol [4]

Purity >98% [4]

Excitation Maximum (Aex) 649 nm [41[5]
Emission Maximum (Aem) 667 nm [415]
Extinction Coefficient 170,000 M~icm—1 [4]

Solubility Water, DMSO, DMF, DCM [4]

Storage Conditions -20°C, desiccated [4115]

Applications in Research and Drug Development

The primary application of Bis-(N,N'-carboxyl-PEG4)-Cy5 is as a linker in the construction of
PROTACSs.[1][2][3] PROTACSs are heterobifunctional molecules that recruit a target protein to
an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome. The dicarboxyl functionality of this linker allows for the covalent
attachment of two different ligands: one that binds to the target protein and another that binds
to an E3 ligase. The PEG4 spacers provide optimal length and flexibility for the formation of a
stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACS, this molecule is also suitable for:

o Fluorescent Labeling: Covalently attaching a bright, photostable Cy5 dye to proteins,
antibodies, or other biomolecules containing primary amine groups.

e Drug Delivery: As a component of antibody-drug conjugates (ADCSs) or other targeted
delivery systems where the dual carboxylic acid groups can be used to attach targeting
moieties and therapeutic payloads.
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» Surface Modification: Functionalizing surfaces, such as nanoparticles or microarrays, with a
fluorescent and biocompatible PEG linker.

Experimental Protocols

The terminal carboxylic acid groups of Bis-(N,N'-carboxyl-PEG4)-Cy5 can be readily
conjugated to primary amines on biomolecules using a two-step carbodiimide coupling reaction
involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide
(NHS) or its water-soluble analog, Sulfo-NHS.

Protocol: General Two-Step EDC/NHS Coupling to an
Amine-Containing Biomolecule

This protocol describes a general method for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to a
protein. Optimization of molar ratios and reaction conditions may be necessary for specific
applications.

Materials:

Bis-(N,N'-carboxyl-PEG4)-Cy5

e Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS,
MES)

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

¢ Sulfo-NHS (N-hydroxysulfosuccinimide)

e Quenching Buffer: 1 M Tris-HCI, pH 8.0

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

e Desalting column (e.g., Sephadex G-25)
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Procedure:
» Reagent Preparation:
o Equilibrate all reagents to room temperature before use.

o Prepare a stock solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 in anhydrous DMF or DMSO
(e.g., 10 mg/mL).

o Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS
(e.g., 10 mg/mL) in Activation Buffer.

» Activation of Carboxylic Acid Groups:

o In a microcentrifuge tube, combine the desired amount of Bis-(N,N'-carboxyl-PEG4)-Cy5
stock solution with Activation Buffer.

o Add a 5- to 10-fold molar excess of the EDC solution to the linker solution.

o Immediately add a 2- to 5-fold molar excess of the Sulfo-NHS solution to the reaction
mixture.

o Incubate at room temperature for 15-30 minutes with gentle mixing.
o Conjugation to the Biomolecule:
o Dissolve the amine-containing biomolecule in the Coupling Buffer.

o Add the activated linker solution from step 2 to the biomolecule solution. The molar ratio of
the linker to the biomolecule should be optimized but a starting point of 10:1 to 20:1 is
common.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle stirring or rotation, protected from light.

e Quenching the Reaction:
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o Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to
consume any unreacted NHS esters.

o Incubate for 30 minutes at room temperature.

o Purification:

o Remove excess, unreacted linker and byproducts by passing the reaction mixture through
a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

o Collect the fractions containing the fluorescently labeled biomolecule.
e Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for protein) and ~649 nm (for Cy5).

Visualizations
PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker
such as Bis-(N,N'-carboxyl-PEG4)-Cy5, induces the degradation of a target protein.
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PROTAC-mediated protein degradation cycle.

Bioconjugation Workflow

The logical workflow for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to a primary amine-

containing molecule is depicted below.
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Workflow for EDC/NHS-mediated bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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